![molecular formula C16H25BN2O4 B597287 tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate CAS No. 1310405-05-0](/img/structure/B597287.png)
tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate
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Overview
Description
“tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate” is a chemical compound with the empirical formula C16H28BNO4 . It is a significant intermediate of 1H-indazole derivatives .
Synthesis Analysis
The compound is synthesized through two substitution reactions . Another related compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized in three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis
The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The optimized molecular structure coheres with the single crystal structure ascertained via the experiment .Chemical Reactions Analysis
As a significant intermediate of 1H-indazole, the compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 309.21 . More detailed physical and chemical properties are not available in the resources.Scientific Research Applications
Synthetic Chemistry and Catalysis
Compounds with complex structures, including tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate, often play crucial roles in synthetic chemistry. They can serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and novel organic materials. For example, boron-containing compounds are integral to Suzuki-Miyaura cross-coupling reactions, a pivotal method in creating carbon-carbon bonds for the synthesis of various organic compounds (Boča, Jameson, & Linert, 2011).
Environmental Remediation
Research on methyl tert-butyl ether (MTBE) and similar ethers focuses on their environmental impact, degradation, and remediation strategies. Given the structural similarity, this compound could be studied for its environmental fate, potential degradation pathways, and methods for removal from contaminated sites (Vakili et al., 2017).
Material Science
Boron-containing compounds are essential in materials science for the development of novel materials with unique properties. For instance, they might be involved in creating new polymers, coatings, or catalysts that require specific structural or electronic characteristics. The use of such compounds in creating high-performance materials for various applications, including electronics, photonics, and energy storage, is a growing area of interest (Yan et al., 2018).
Pharmacological Research
While direct references to this compound in pharmacological contexts are lacking, similar compounds have been explored for their potential medicinal properties. Research on chrysin, a flavonoid with a tert-butyl group, highlights the broad interest in compounds with tert-butyl groups for their potential as bioactive molecules with hepatoprotective, nephroprotective, and anticancer activities (Pingili et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of biologically active compounds .
Mode of Action
It’s known that boronic acids and esters like this compound are often used in suzuki-miyaura coupling reactions , which are widely used in organic synthesis for creating carbon-carbon bonds.
properties
IUPAC Name |
tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O4/c1-14(2,3)21-13(20)19-11-9-8-10-18-12(11)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWXAPFZBSZJDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694463 |
Source
|
Record name | tert-Butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1310405-05-0 |
Source
|
Record name | Carbamic acid, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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